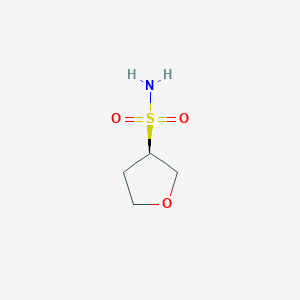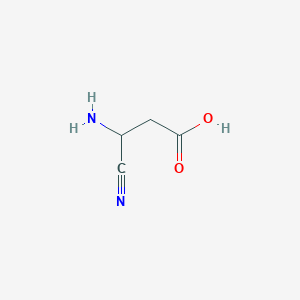
N-beta-Alanyl-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-beta-Alanyl-N-methylglycine is a compound that belongs to the class of amino acids It is a derivative of glycine, where the amino group is substituted with a beta-alanyl group and an N-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-Alanyl-N-methylglycine can be achieved through several methodsThis can be done using reductive amination, where glycine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the use of N-tosyl amino acids, where the tosyl group is replaced with a beta-alanyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-beta-Alanyl-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
N-beta-Alanyl-N-methylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in muscle metabolism and neuroprotection
Mécanisme D'action
The mechanism of action of N-beta-Alanyl-N-methylglycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. For example, it can act on the NMDA receptor, enhancing its activity and affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylglycine (Sarcosine): A naturally occurring derivative of glycine with similar properties.
Beta-alanine: Another amino acid derivative with distinct physiological roles.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties
Uniqueness
N-beta-Alanyl-N-methylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and receptor function sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-[3-aminopropanoyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(4-6(10)11)5(9)2-3-7/h2-4,7H2,1H3,(H,10,11) |
Clé InChI |
SWULRZRJUIXGGL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


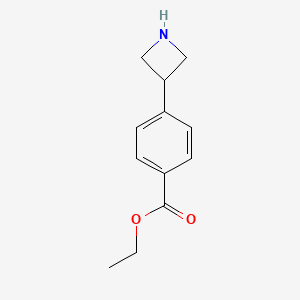
![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
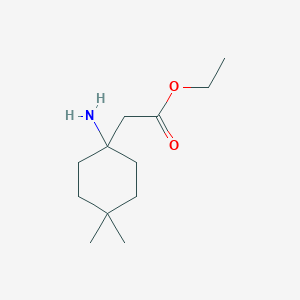
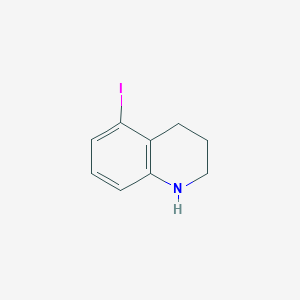

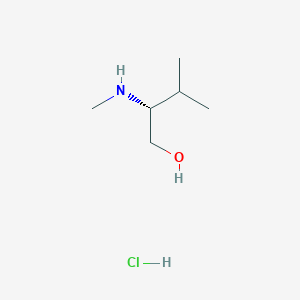
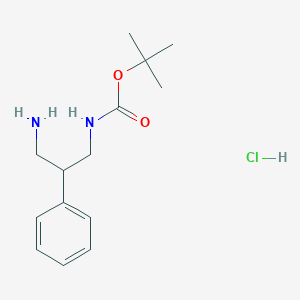
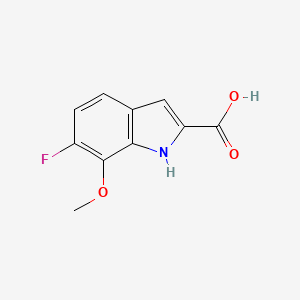
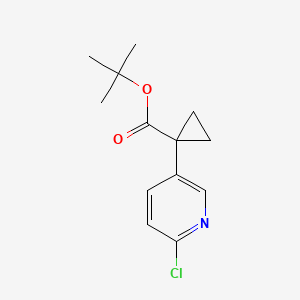
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
